molecular formula C25H26N4O4 B3004722 Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate CAS No. 1105231-65-9

Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate

Cat. No.: B3004722
CAS No.: 1105231-65-9
M. Wt: 446.507
InChI Key: BAUNVZYWFJIAEW-UHFFFAOYSA-N
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Description

Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate is a complex synthetic compound designed for advanced pharmaceutical and biochemical research. Its molecular structure incorporates several pharmacologically significant motifs, including a piperidine carboxamide scaffold and a pyridazine heterocycle linked to a 4-methoxyphenyl group. The pyridazine ring is noted for its unique physicochemical properties, such as a high dipole moment that favors π-π stacking interactions and a robust, dual hydrogen-bonding capacity, which are valuable for molecular recognition and target engagement in drug discovery . Piperidine-1-yl derivatives are privileged structures in medicinal chemistry, frequently explored for their diverse biological activities and presence in CNS-active compounds, anticancer agents, and antimicrobials . The integration of the 4-methoxybenzyl motif, a common building block in drug discovery, further enhances the compound's potential for interaction with biological targets . This reagent is intended for use as a key intermediate or a precision tool in hit-to-lead optimization campaigns, probe discovery for novel biological targets, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the scientific literature for specific handling and application data.

Properties

IUPAC Name

methyl 4-[[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-32-21-11-7-17(8-12-21)22-13-14-23(28-27-22)29-15-3-4-19(16-29)24(30)26-20-9-5-18(6-10-20)25(31)33-2/h5-14,19H,3-4,15-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUNVZYWFJIAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core , a piperidine ring , and a benzoate ester , contributing to its diverse biological activity. The molecular formula is C23H25N5O2C_{23}H_{25}N_{5}O_{2}, with a molecular weight of 403.5 g/mol. Its structure allows for interactions with various biological targets, particularly in neuropharmacology.

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. By inhibiting these enzymes, the compound increases acetylcholine levels in the synaptic cleft, which is crucial for cognitive functions and memory retention. This mechanism is particularly relevant in the context of treating neurodegenerative diseases such as Alzheimer's disease.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer activity through various mechanisms:

  • Cytotoxicity : this compound demonstrated significant cytotoxic effects in vitro against several cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

The ability to inhibit AChE and BChE positions this compound as a candidate for neuroprotective therapies:

  • Alzheimer's Disease : Studies suggest that compounds with similar structures can ameliorate symptoms associated with Alzheimer's disease by enhancing cholinergic transmission . The inhibition of cholinesterases leads to improved cognitive function in animal models.

Table of Biological Activities

Activity TypeTarget EnzymeEffectReference
Anticancer ActivityVarious Cancer CellsCytotoxicity and apoptosis
NeuroprotectionAChE/BChEIncreased acetylcholine levels
Enzyme InhibitionAChE/BChECognitive enhancement

Case Study: Inhibition of Cholinesterases

In a comparative study, this compound was tested against known AChE inhibitors. Results showed that this compound exhibited comparable or superior inhibition rates, indicating its potential as a lead compound for further development in treating cognitive disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate and related compounds from the literature:

Compound Name Core Structure Substituents Linker/Functional Group Key Properties
This compound (Target) Pyridazin-3-yl 4-Methoxyphenyl Piperidine-3-carboxamido + methyl benzoate High polarity due to amide and ester groups
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazin-3-yl None Phenethylamino + ethyl benzoate Reduced steric hindrance; ethyl ester may enhance lipophilicity
Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) 6-Methylpyridazin-3-yl Methyl at pyridazine C6 Phenethylamino + ethyl benzoate Increased steric bulk compared to I-6230
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373) 3-Methylisoxazol-5-yl Methyl on isoxazole Phenethylthio + ethyl benzoate Thioether linker may improve metabolic stability
Ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate Pyridazin-3-yl 1H-Pyrazol-1-yl Piperidine-3-carboxamido + ethyl benzoate Pyrazole substitution alters electronic profile

Key Observations:

Structural Variations: Pyridazine Substitutions: The target compound’s 4-methoxyphenyl group on pyridazine contrasts with I-6232’s methyl group and I-6373’s isoxazole. Linker Differences: The piperidine-3-carboxamido linker in the target compound introduces conformational rigidity compared to the flexible phenethylamino or thioether linkers in I-6230 and I-6373. This rigidity may influence target selectivity . Ester Groups: Methyl vs. ethyl benzoate terminals (target vs. I-6230/I-6373) affect lipophilicity and hydrolysis rates. Methyl esters are generally less stable in vivo but may improve aqueous solubility .

Hypothetical Pharmacological Implications: The target compound’s piperidine-3-carboxamido linker and 4-methoxyphenyl group could enhance affinity for enzymes requiring planar aromatic interactions (e.g., kinases) compared to I-6230’s simpler phenethylamino linker.

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis is inferred to be more complex than I-6230 or I-6373 due to the piperidine-3-carboxamido moiety, requiring precise coupling conditions .
  • Data Gaps : Experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) and bioactivity are absent in the provided evidence. Comparative studies with I-6230/I-6373 are needed to validate structural hypotheses.

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